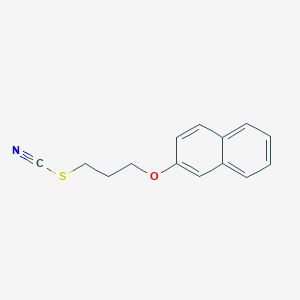

3-Naphthalen-2-yloxypropyl thiocyanate

Description

3-Naphthalen-2-yloxypropyl thiocyanate is a thiocyanate derivative characterized by a naphthalen-2-yloxypropyl substituent. Thiocyanates (SCN⁻ derivatives) are known for their diverse chemical reactivity and biological activities, including enzyme inhibition and interactions with biological transporters .

Properties

IUPAC Name |

3-naphthalen-2-yloxypropyl thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c15-11-17-9-3-8-16-14-7-6-12-4-1-2-5-13(12)10-14/h1-2,4-7,10H,3,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSDVACBGIDRDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCCSC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Naphthalen-2-yloxypropyl thiocyanate typically involves the reaction of 3-naphthalen-2-yloxypropyl halide with a thiocyanate salt. One common method is the nucleophilic substitution reaction where the halide (e.g., bromide or chloride) is replaced by the thiocyanate group. The reaction is usually carried out in an aprotic solvent such as acetone or acetonitrile, with the thiocyanate salt (e.g., potassium thiocyanate) acting as the nucleophile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reaction is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Naphthalen-2-yloxypropyl thiocyanate can undergo various chemical reactions, including:

Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, leading to the formation of different functional groups.

Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form thiols or other sulfur-containing compounds.

Electrophilic Substitution: The naphthalene ring can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic system.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium thiocyanate in acetone or acetonitrile.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Electrophilic Substitution: Various electrophiles such as halogens, nitro groups, or sulfonic acids.

Major Products Formed

Nucleophilic Substitution: Formation of different thiocyanate derivatives.

Oxidation: Formation of sulfonyl derivatives.

Reduction: Formation of thiols or other sulfur-containing compounds.

Electrophilic Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

3-Naphthalen-2-yloxypropyl thiocyanate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and sulfur-containing molecules.

Biology: Investigated for its potential biological activities, including antibacterial, antiparasitic, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Naphthalen-2-yloxypropyl thiocyanate involves its interaction with various molecular targets and pathways. The thiocyanate group can act as a nucleophile, participating in reactions that modify biological molecules. Additionally, the naphthalene ring can interact with aromatic systems in biological targets, potentially affecting their function. The compound’s effects may include inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiocyanate Compounds

Thiocyanate derivatives vary significantly in activity and stability based on substituent groups. Below is a detailed comparison with key analogs:

Alkyl vs. Aryl Thiocyanates

- N-Propyl isothiocyanate (6) : Exhibits moderate inhibition of Akt phosphorylation (a key cancer pathway) at 1–2 µM concentrations. Its alkyl chain likely reduces steric hindrance but limits aromatic interactions with target proteins .

- N-Benzyl thiocyanate (11) : The benzyl group enhances Akt inhibition potency compared to N-propyl derivatives, attributed to improved hydrophobic interactions and π-stacking with enzyme active sites .

Heterocyclic and Aromatic Substituents

- 5-(2-Naphthoyl)-3-phenyl-... (7k) : A naphthoyl-substituted thiocyanate with a melting point of 118–119°C and 68% synthetic yield. The naphthalene ring increases molecular rigidity and may enhance binding to hydrophobic pockets in enzymes .

- Thiophene derivatives (e.g., 7j) : Substitution with thiophene (a sulfur-containing heterocycle) results in a lower melting point (122–123°C) and distinct IR absorption at 1674 cm⁻¹ (C=O stretch), suggesting altered electronic properties compared to purely aromatic substituents .

Data Tables: Comparative Analysis of Thiocyanate Derivatives

Key Research Findings

- Substituent Effects : Aryl and heterocyclic groups (e.g., benzyl, naphthoyl) improve target binding and thermal stability compared to alkyl chains .

- Synthetic Yields : Most thiocyanates in the evidence show yields of 66–70%, suggesting robust synthetic routes for aromatic derivatives .

- Biological Potency : Structural complexity correlates with enhanced activity, as seen in benzyl and naphthoyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.